6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c1-11-6-7-20-19(21-11)29-10-13-8-16(23)17(9-27-13)28-18(24)14-4-3-5-15(12(14)2)22(25)26/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPOTQNFLFVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate, followed by cyclization to form the pyran ring . The final step involves esterification with 2-methyl-3-nitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- The target compound ’s 3-nitro group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the 3-chloro analog , which has a weaker electron-withdrawing effect.
- The 3,4-diethoxy analog contains electron-donating ethoxy groups, which increase solubility in polar solvents but reduce electrophilic reactivity.
Molecular Weight and Lipophilicity: The 4-nitrobenzoate-thiadiazole analog has the highest molecular weight (448.4 g/mol) due to the thiadiazole ring and acetamido group. This may reduce membrane permeability compared to the target compound (413.4 g/mol).
Heteroatom Contributions :
- The thiadiazole ring in the 896016-19-6 compound introduces additional sulfur and nitrogen atoms, which could improve hydrogen-bonding interactions with biological targets but may also increase metabolic instability.
Synthetic Accessibility :
- The target compound and its 3-chloro analog are commercially available, suggesting established synthetic routes. In contrast, the 3,4-diethoxy analog and thiadiazole-containing derivative may require more complex multi-step syntheses due to their bulky substituents.
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a synthetic organic molecule that incorporates a pyran ring, a pyrimidine moiety, and a nitrobenzoate group. Its complex structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyran Ring : Contributes to the compound's reactivity and potential biological interactions.
- Pyrimidine Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Nitrobenzoate Group : Often associated with enhanced pharmacological effects due to its electron-withdrawing nature.
Antimicrobial Properties
Research indicates that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate exhibit significant antimicrobial activity. For instance, derivatives containing pyrimidine and pyran rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Strain Tested | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Studies have reported strong inhibitory effects on urease, with IC50 values indicating competitive potency compared to standard inhibitors .
| Compound | IC50 (µM) |
|---|---|
| Standard (Thiourea) | 21.25 ± 0.15 |
| Compound A | 2.14 ± 0.003 |
| Compound B | 1.13 ± 0.003 |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrimidine ring may facilitate binding to enzyme active sites or receptor sites, leading to modulation of their activity .
Study on Antibacterial Activity
In a study assessing the antibacterial properties of various pyrimidine derivatives, compounds similar to the target molecule displayed promising results against several pathogenic bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial proteins .
Evaluation of Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of related compounds, revealing that those with similar structural features effectively inhibited AChE and urease. The findings suggest that modifications to the core structure could enhance biological activity .
Q & A
Q. What are the critical synthetic pathways for this compound, and how do reaction parameters influence yield?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyran-4-one core via cyclization of diketones under acidic conditions (e.g., H₂SO₄ catalysis) .
- Step 2: Introduction of the sulfanyl-methylpyrimidine moiety via nucleophilic substitution (e.g., using 4-methylpyrimidine-2-thiol and a methylene linker) .
- Step 3: Esterification of the pyran-3-ol group with 2-methyl-3-nitrobenzoyl chloride in anhydrous dichloromethane .
Key parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate esterification but risk side reactions |
| Solvent | DCM or DMF | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | DMAP (4-dimethylaminopyridine) | Improves esterification efficiency by 30–40% |
Q. How is structural integrity confirmed post-synthesis?
Methodological validation includes:
- NMR (¹H/¹³C): Assign peaks for the pyran-4-one carbonyl (δ ~170 ppm), pyrimidine protons (δ 7.2–8.1 ppm), and nitrobenzoate aromatic signals (δ 7.5–8.3 ppm) .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 443.1 (calculated) .
- XRD (if crystalline): Resolve spatial arrangement of the sulfanyl-methyl bridge .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity with biological targets?
- Docking Studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) via the nitrobenzoate group’s electrostatic interactions .
- MD Simulations: Analyze stability of the sulfanyl-methylpyrimidine moiety in hydrophobic pockets over 100-ns trajectories .
- DFT Calculations: Map electron density around the pyran-4-one ring to predict sites for electrophilic attack .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Contradictions may arise from assay variability or impurity profiles. Mitigation approaches include:
- Standardized Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies .
- HPLC-Purity Correlation: Compare bioactivity (e.g., IC₅₀) against HPLC-determined purity (>98% required for reproducibility) .
- Metabolite Profiling: Identify degradation products (e.g., nitro group reduction) that may skew results .
Q. How does the sulfanyl-methyl bridge influence stability under physiological conditions?
- Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C; the sulfanyl group resists hydrolysis for >24 hours, unlike ester-linked analogs .
- Oxidative Stress: Expose to H₂O₂ (1 mM); the methylpyrimidine ring stabilizes the sulfur atom against oxidation .
- Data Table:
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 7.4 | 28.5 | Ester hydrolysis (minor) |
| pH 2.0 | 4.2 | Pyran ring opening |
| UV light | 12.0 | Nitro group reduction |
Methodological Challenges
Q. What techniques optimize regioselectivity during functionalization of the pyran ring?
- Protecting Groups: Temporarily block the 4-oxo group with TMSCl to direct substitution at C-3 .
- Microwave Synthesis: Enhance regioselectivity in esterification via rapid, controlled heating (e.g., 100°C for 10 minutes) .
Q. How to design assays for evaluating enzyme inhibition mechanisms?
- Kinetic Studies: Measure Kᵢ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics between the nitrobenzoate group and target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
